The compound ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate is a complex organic molecule that incorporates various functional groups, making it a subject of interest in synthetic organic chemistry. This compound can be classified as a phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and further connected to carbon-containing groups.
The structure of this compound suggests it may be related to nucleoside analogs or phosphoramidates, which are often explored for their potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the purine base (6-amino-9H-purine) indicates that it may interact with biological systems, possibly influencing nucleic acid metabolism.
This compound belongs to the class of phosphonates, which are esters or salts of phosphonic acid. The incorporation of a purine base classifies it further under nucleoside derivatives, which are essential in biochemistry and molecular biology.
The synthesis of this compound can be approached through several methods, often involving multi-step synthetic pathways. A common strategy includes:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and selectivity for the desired product. Techniques such as chromatography may be employed for purification at various stages .
The molecular structure features a central phosphorus atom bonded to multiple functional groups, including:
This complex architecture is indicative of its potential biological activity and interaction with cellular components.
The molecular formula can be deduced from its structure, providing insights into its molecular weight and potential reactivity. Advanced techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the structure .
The compound can participate in various chemical reactions due to its functional groups:
Understanding the reactivity patterns is crucial for predicting how this compound might behave in biological systems or when subjected to different chemical environments .
The mechanism by which this compound exerts its effects—particularly if it has biological activity—may involve interaction with nucleic acids or enzymes involved in nucleotide metabolism.
Experimental studies would need to confirm these mechanisms through kinetic assays and binding studies with target enzymes or receptors .
Relevant data on melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its properties .
This compound has potential applications in:
The compound features a bifunctional molecular architecture integrating a nucleobase-derived scaffold with ester-linked prodrug modifications. The structure enables targeted biological activity through controlled metabolic activation.
The foundation consists of a 9H-purin-6-amine system (adenine analog) with a critical 9-position substitution through an ethyl linker (-CH₂-CH₂-). This ethyl chain connects to an alkoxymethyl group (-CH₂-O-), establishing an ether-phosphoryl hybrid structure. The 6-amino group (-NH₂) remains unmodified, essential for hydrogen bonding interactions in biological targets. This pattern preserves the purine's planar geometry while introducing conformational flexibility through the ethoxy spacer [1] [6].
Table 1: Key Functional Groups in the Molecular Architecture
Region | Functional Group | Structural Role |
---|---|---|
Purine core | 6-Amino group (-NH₂) | Hydrogen bonding donor/acceptor |
Position 9 | Ethyl linker (-CH₂-CH₂-) | Spatial separation from phosphoryl center |
Ether bridge | Methoxy group (-O-CH₂-) | Phosphorus-oxygen linkage |
Terminal unit | Pivalate ester (-OC(O)C(CH₃)₃) | Hydrolytic prodrug activation site |
The phosphoryloxy bridge (-P(=O)(OH)-O-CH₂-) links the purine's alkoxymethyl group to the pivalate moiety. The phosphorus center adopts a tetrahedral geometry with one hydroxyl group (P-OH) and exhibits acidic properties. The pivaloyloxymethyl (POM) group (-OC(O)C(CH₃)₃) attaches via an ester linkage to the oxygen of the phosphoryloxy methyl unit. This arrangement creates a hydrolytically labile promoiety designed for enzymatic cleavage in vivo, releasing the active phosphonate [6] [9]. The tert-butyl groups of the pivalate confer significant steric bulk and lipophilicity, enhancing membrane permeability over the anionic parent drug [5].
Table 2: Phosphoryloxy-Pivalate Linkage Characteristics
Bond Type | Atoms Involved | Chemical Properties |
---|---|---|
Phosphoester | P-O-CH₂-OPiv | Enzyme-cleavable |
Carboxyl ester | -O-C(=O)C(CH₃)₃ | Hydrolysis-sensitive |
P-OH bond | P-O-H | Acidic proton (pKa ~2-3) |
Ether | -O-CH₂- purine | Hydrolytically stable |
The systematic IUPAC name is ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate, constructed through sequential parent-functional modifier assignment:
The structure is systematically classified as:
Chemical Abstract Service (CAS) registry number 142341-05-7 provides the unique identifier for this specific stereochemistry and connectivity [6] [7].
The compound is recognized through multiple synonymous designations across chemical and pharmacological literature:
These synonyms reflect its role as an intermediate metabolite of adefovir dipivoxil and its status as a monofunctional prodrug in nucleotide analog pharmacology [3] [5].
Table 3: Structural Comparison with Adefovir Derivatives
Structural Feature | Target Compound | Adefovir Dipivoxil | Adefovir (Parent) |
---|---|---|---|
Molecular Formula | C₁₄H₂₂N₅O₆P | C₂₀H₃₂N₅O₈P | C₈H₁₂N₅O₄P |
Molecular Weight | 387.33 g/mol [6] | 501.48 g/mol [4] | 273.19 g/mol |
Pivaloyloxymethyl (POM) Groups | 1 | 2 | 0 |
Ionization State | Monoanionic at physiological pH | Neutral prodrug | Dianionic |
LogP (Predicted) | ~0.8 (moderate lipophilicity) | ~2.5 (highly lipophilic) | <-2 (hydrophilic) |
Activation Pathway | Single hydrolysis step → adefovir | Two-step enzymatic hydrolysis → adefovir monopivoxil → adefovir | Direct phosphorylation |
The target compound serves as the monoester metabolic intermediate between adefovir dipivoxil and the active drug adefovir. Unlike the dipivoxil analog (C₂₀H₃₂N₅O₈P) which contains two pivaloyloxymethyl groups attached to the phosphonate, the monopivoxil derivative features only one intact POM group [4] [6]. This structural difference reduces molecular weight by ~114 Da compared to the dipivoxil form while approximately doubling it relative to adefovir itself.
Functionally, the monopivoxil retains sufficient lipophilicity for cellular uptake but demonstrates faster metabolic conversion to the active phosphonate than its dipivoxil precursor. The single ester linkage requires only one enzymatic hydrolysis step by esterases or phosphodiesterases, whereas adefovir dipivoxil undergoes sequential de-esterification. This positions the monopivoxil as a pharmacokinetically intermediate species in the adefovir prodrug activation cascade [5] [8]. In pharmacological contexts, this compound's significance lies primarily in its role as a circulating metabolite rather than as a directly administered therapeutic agent.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0